Cas no 1955507-40-0 (Tert-butyl 2-(2-chloroacetamido)-2-phenylacetate)

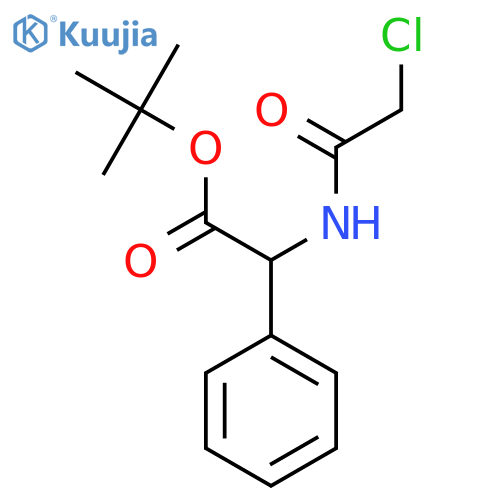

1955507-40-0 structure

商品名:Tert-butyl 2-(2-chloroacetamido)-2-phenylacetate

CAS番号:1955507-40-0

MF:C14H18ClNO3

メガワット:283.750623226166

MDL:MFCD30180939

CID:5241558

PubChem ID:122360435

Tert-butyl 2-(2-chloroacetamido)-2-phenylacetate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 2-(2-chloroacetamido)-2-phenylacetate

- tert-butyl2-(2-chloroacetamido)-2-phenylacetate

- Z2491498146

- Benzeneacetic acid, α-[(2-chloroacetyl)amino]-, 1,1-dimethylethyl ester

- Tert-butyl 2-(2-chloroacetamido)-2-phenylacetate

-

- MDL: MFCD30180939

- インチ: 1S/C14H18ClNO3/c1-14(2,3)19-13(18)12(16-11(17)9-15)10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3,(H,16,17)

- InChIKey: GABBQXFZCSOUAX-UHFFFAOYSA-N

- ほほえんだ: ClCC(NC(C1C=CC=CC=1)C(=O)OC(C)(C)C)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 319

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 55.4

Tert-butyl 2-(2-chloroacetamido)-2-phenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-297751-0.05g |

tert-butyl 2-(2-chloroacetamido)-2-phenylacetate |

1955507-40-0 | 95.0% | 0.05g |

$168.0 | 2025-03-19 | |

| Ambeed | A1088848-1g |

tert-Butyl 2-(2-chloroacetamido)-2-phenylacetate |

1955507-40-0 | 95% | 1g |

$427.0 | 2024-04-22 | |

| Enamine | EN300-297751-10.0g |

tert-butyl 2-(2-chloroacetamido)-2-phenylacetate |

1955507-40-0 | 95.0% | 10.0g |

$3131.0 | 2025-03-19 | |

| Enamine | EN300-297751-0.5g |

tert-butyl 2-(2-chloroacetamido)-2-phenylacetate |

1955507-40-0 | 95.0% | 0.5g |

$569.0 | 2025-03-19 | |

| Enamine | EN300-297751-5g |

tert-butyl 2-(2-chloroacetamido)-2-phenylacetate |

1955507-40-0 | 93% | 5g |

$2110.0 | 2023-09-06 | |

| 1PlusChem | 1P01B57Y-500mg |

tert-butyl 2-(2-chloroacetamido)-2-phenylacetate |

1955507-40-0 | 95% | 500mg |

$766.00 | 2024-06-17 | |

| 1PlusChem | 1P01B57Y-100mg |

tert-butyl 2-(2-chloroacetamido)-2-phenylacetate |

1955507-40-0 | 95% | 100mg |

$363.00 | 2024-06-17 | |

| 1PlusChem | 1P01B57Y-5g |

tert-butyl 2-(2-chloroacetamido)-2-phenylacetate |

1955507-40-0 | 95% | 5g |

$2670.00 | 2024-06-17 | |

| Aaron | AR01B5GA-2.5g |

tert-butyl 2-(2-chloroacetamido)-2-phenylacetate |

1955507-40-0 | 93% | 2.5g |

$1989.00 | 2023-12-15 | |

| Enamine | EN300-297751-0.1g |

tert-butyl 2-(2-chloroacetamido)-2-phenylacetate |

1955507-40-0 | 95.0% | 0.1g |

$252.0 | 2025-03-19 |

Tert-butyl 2-(2-chloroacetamido)-2-phenylacetate 関連文献

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

1955507-40-0 (Tert-butyl 2-(2-chloroacetamido)-2-phenylacetate) 関連製品

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1955507-40-0)Tert-butyl 2-(2-chloroacetamido)-2-phenylacetate

清らかである:99%/99%

はかる:1g/5g

価格 ($):384.0/1115.0